molecular formula C12H20O3 B12551360 2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid CAS No. 142247-75-4

2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid

Cat. No.: B12551360
CAS No.: 142247-75-4
M. Wt: 212.28 g/mol
InChI Key: ZGMLVEJWNPIEBU-UHFFFAOYSA-N
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Description

2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid is an organic compound characterized by the presence of a butadiene group and a hydroxyoctanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid can be achieved through several synthetic routes. One common method involves the reaction of functionalized vinyl phosphates with organometallic reagents. For example, vinyl phosphates can be converted into trisubstituted buta-1,3-dienes via reaction with aryllithium reagents . Another approach involves the use of Grignard reagents to convert vinyl phosphordiamidates into α,β-unsaturated ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The butadiene group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted butadiene derivatives.

Scientific Research Applications

2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the polymerization of tubulin, thereby affecting cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-allylazetidin-2-one
  • 3-(buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

2-(Buta-1,3-dien-1-YL)-3-hydroxyoctanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a butadiene group and a hydroxyoctanoic acid moiety sets it apart from other similar compounds .

Properties

CAS No.

142247-75-4

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2-buta-1,3-dienyl-3-hydroxyoctanoic acid

InChI

InChI=1S/C12H20O3/c1-3-5-7-9-11(13)10(12(14)15)8-6-4-2/h4,6,8,10-11,13H,2-3,5,7,9H2,1H3,(H,14,15)

InChI Key

ZGMLVEJWNPIEBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(C=CC=C)C(=O)O)O

Origin of Product

United States

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